Fmoc-D-Ser(nPr)-OH

Description

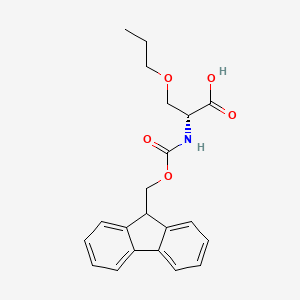

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |

InChI |

InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |

InChI Key |

ZMBUQXDXHBJSFD-LJQANCHMSA-N |

Isomeric SMILES |

CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Ser Npr Oh and Analogues

Precursor Synthesis and Stereochemical Control in D-Serine Derivatization

The synthesis of Fmoc-D-Ser(nPr)-OH commences with the acquisition or synthesis of the D-serine precursor. D-serine, a non-essential amino acid, has garnered significant interest due to its role as a neurotransmitter. chromatographytoday.com While L-amino acids are predominant in nature, D-serine is found in various organisms and plays a crucial role in the mammalian brain. chromatographytoday.comnih.gov The stereochemical integrity of the α-carbon is paramount throughout the synthesis.

Stereoselective synthesis of D-serine can be achieved through various methods, including the use of chiral catalysts and enzymatic resolutions. One approach involves the asymmetric aldol (B89426) condensation of a chiral metal complex with an aldehyde. google.com For instance, a glycine-metal chiral complex can react with an appropriate aldehyde to selectively produce the D-threo-β-phenylserine derivative, which can then be converted to D-serine. google.com Another strategy involves the selective reduction of N-substituted aminomalonic and cyanoacetic esters, although this often yields a racemic mixture (D,L-serine) that requires subsequent resolution. cdnsciencepub.com

Maintaining the D-configuration is a critical aspect of the entire synthetic route. Any racemization at the α-carbon would lead to the formation of the corresponding L-enantiomer, compromising the purity and biological activity of the final peptide incorporating this building block. Therefore, all subsequent reaction conditions must be carefully selected to be mild enough to prevent epimerization.

O-Alkylation Strategies for Introducing the n-Propyl Side Chain

The introduction of the n-propyl group onto the hydroxyl side chain of D-serine is a key transformation. Traditional O-alkylation methods for serine can be challenging due to competing side reactions. For instance, under basic conditions, the alkoxide formed from the hydroxyl group can intramolecularly attack the N-protecting group, leading to the formation of oxazolidinone derivatives. acs.org

To circumvent these issues, modern synthetic strategies are employed. One such method is the photoinduced decarboxylative radical reaction. acs.orgnih.govresearchgate.netacs.org This approach allows for the O-alkylation of serine derivatives under mild conditions without racemization. acs.orgnih.govresearchgate.net The reaction typically involves the use of an organic photocatalyst and proceeds with complete retention of the α-chirality. acs.org While this specific method has been demonstrated for O-methylation and O-benzylation, the principles can be extended to the introduction of an n-propyl group using an appropriate n-propyl source. acs.orgnih.gov

Another potential strategy involves the use of a suitable protecting group for the α-amino group that is stable under the O-alkylation conditions. Once the n-propyl group is installed, this temporary protecting group can be removed to allow for the subsequent Fmoc protection.

A summary of potential O-alkylation reaction conditions is presented in the table below.

| Method | Reagents | Conditions | Key Advantages |

| Photoinduced Decarboxylative Radical Reaction | Serinyl acetic acid derivative, n-propyl source, organic photocatalyst | Mild, light-induced | High stereochemical retention, avoids harsh bases |

| Williamson Ether Synthesis (with appropriate N-protection) | N-protected D-serine, n-propyl halide, non-nucleophilic base | Anhydrous solvent | Well-established method |

Nα-Fmoc Protection Protocols for Amino Acid Derivatives

The final step in the synthesis of the title compound is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base, such as piperidine (B6355638). altabioscience.comtotal-synthesis.com

The most common method for introducing the Fmoc group is the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under Schotten-Baumann conditions, typically using a base like sodium bicarbonate in a mixture of an organic solvent and water. total-synthesis.com Alternatively, 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) in an anhydrous solvent. total-synthesis.com

To avoid the formation of oligomeric side products, which can occur during the acylation reaction, an intermediate silylation of the amino acid with trimethylsilylchloride can be performed. researchgate.net This in situ protection of the carboxylic acid group prevents its participation in side reactions. researchgate.net More recently, ultrasonic-assisted protocols for N-Fmoc protection have been developed, offering a greener and more efficient catalyst-free method. scielo.br

The choice of the specific protocol depends on the scale of the reaction and the desired purity of the final product. A general procedure for Fmoc protection is outlined in the table below.

| Reagent | Base | Solvent System | Typical Reaction Time |

| Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water or THF/Water | 16 hours |

| Fmoc-Cl | Pyridine | Dichloromethane (anhydrous) | 2-4 hours |

| Fmoc-Cl (ultrasound) | None (neat) | Solvent-free | Short reaction times |

Purification and Characterization Methodologies for this compound Synthetic Products

Following the synthesis, rigorous purification and characterization are essential to ensure the high purity and structural integrity of the this compound product, which is critical for its successful application in peptide synthesis. altabioscience.com

High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. The presence of the bulky, nonpolar Fmoc group makes these derivatives well-suited for this technique.

Chiral chromatography is crucial for determining the enantiomeric purity of the final product. chromatographytoday.comnih.gov This can be achieved using chiral stationary phases (CSPs) that can differentiate between the D- and L-enantiomers. chromatographytoday.com For Fmoc-protected amino acids, direct analysis on chiral HPLC columns is possible due to the chromophoric nature of the Fmoc group, which allows for UV detection. cat-online.com Gas chromatography (GC) on a chiral stationary phase can also be employed, often after derivatization to increase volatility. cat-online.comnih.gov

A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the presence and connectivity of all atoms in the molecule. The characteristic signals of the Fmoc group, the D-serine backbone, and the n-propyl side chain can be identified and integrated to confirm the structure.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the successful incorporation of both the n-propyl and Fmoc groups.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbamate (B1207046) carbonyl of the Fmoc group, the carboxylic acid, and the C-O-C stretch of the ether linkage. researchgate.netnih.gov

Chiroptical Methods: These techniques are sensitive to the stereochemistry of the molecule.

Optical Rotation: Measurement of the specific rotation using a polarimeter can help to confirm the enantiomeric purity, with the sign and magnitude of the rotation being characteristic of the D-enantiomer. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of a chiral molecule is unique and can be used to confirm its absolute configuration and enantiomeric purity. nih.govnih.govacs.org

The following table summarizes the key characterization data expected for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the fluorenyl group, the α-proton and β-protons of the serine backbone, and the methyl, methylene (B1212753), and oxymethylene protons of the n-propyl group. |

| ¹³C NMR | Resonances for the carbonyls of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl moiety, the α- and β-carbons of serine, and the carbons of the n-propyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₂₁H₂₃NO₅. |

| Chiral HPLC | A single major peak corresponding to the D-enantiomer, with minimal to no peak for the L-enantiomer. |

| Optical Rotation | A specific, non-zero value for the specific rotation, characteristic of the D-enantiomer. |

Integration of Fmoc D Ser Npr Oh in Solid Phase Peptide Synthesis Spps

Fundamental Principles of Fmoc-SPPS Utilizing Modified Amino Acids

Fmoc-SPPS is a cyclical process performed on an insoluble polymer resin, which simplifies the purification of the growing peptide chain by allowing excess reagents and byproducts to be washed away after each step. oup.comdu.ac.in The fundamental principle relies on an orthogonal protection strategy, where the temporary Nα-amino protecting group (Fmoc) is base-labile, while the side-chain protecting groups and the resin linker are acid-labile. peptide.combeilstein-journals.org

The synthesis cycle for incorporating any amino acid, including modified residues like Fmoc-D-Ser(nPr)-OH, consists of three primary stages:

Nα-Fmoc Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.com This exposes a free amine, which is the nucleophile for the subsequent coupling reaction.

Amino Acid Coupling: The incoming Fmoc-protected amino acid (e.g., this compound) has its carboxylic acid group activated to facilitate the formation of a new peptide bond. oup.com This activation is performed in situ using coupling reagents. The activated amino acid is then added in excess to the resin to drive the reaction to completion.

Washing: Following the coupling reaction, the resin is thoroughly washed with solvents like DMF to remove all excess reagents, byproducts, and unreacted amino acids, ensuring a pure substrate for the next cycle. du.ac.in

This cycle is repeated for each amino acid in the desired sequence. The incorporation of modified amino acids like this compound follows this same fundamental workflow. However, the unique structural features of the modified residue—namely the D-configuration and the n-propyl ether on the serine side chain—can influence reaction kinetics and may require optimization of the standard protocols. nih.gov

Coupling Chemistry Optimization for this compound

The efficiency of the coupling step is paramount to the success of SPPS. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. The structure of this compound presents specific challenges that necessitate careful optimization of the coupling chemistry.

Modern SPPS relies on the in situ formation of highly reactive acylating species from the carboxylic acid of the incoming Fmoc-amino acid. nih.gov This is most commonly an activated ester. The choice of coupling reagent is critical and is often dictated by the steric hindrance of the amino acids being coupled.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC), when used with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, form an activated OBt- or Oxyma-ester. peptide.com This method is cost-effective and efficient, effectively suppressing racemization. creative-peptides.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react rapidly. creative-peptides.compeptide.com They convert the Fmoc-amino acid into its corresponding HOBt or HOAt active ester in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). chempep.com HATU is generally considered more reactive than HBTU and is particularly useful for sterically hindered couplings. peptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for difficult sequences. luxembourg-bio.com

The selection of the appropriate reagent is crucial for achieving high coupling efficiency with sterically demanding residues.

| Reagent Class | Examples | Mechanism/Features | Suitability for Hindered Residues |

|---|---|---|---|

| Carbodiimides | DIC/HOBt, DIC/OxymaPure | Forms OBt or Oxyma active esters; cost-effective and low racemization. peptide.com | Moderate; may require longer reaction times. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Rapid formation of active esters; highly efficient. HATU is more reactive and less prone to racemization. peptide.comcreative-peptides.com | High; HATU is often the reagent of choice for difficult couplings. |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient activation; suitable for difficult sequences and N-methyl amino acids. | High; very effective for sterically demanding couplings. |

Two key features of this compound affect its coupling efficiency: the steric bulk of the side chain and its D-configuration.

Steric Hindrance: The n-propyl group on the serine side chain introduces significant steric bulk compared to the simple hydroxyl group of a standard serine or the commonly used tert-butyl (tBu) protecting group. This steric clash can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate. nih.govrsc.org Consequently, standard coupling conditions may result in incomplete acylation. To overcome this, more potent coupling reagents like HATU or PyBOP, longer reaction times, or double-coupling protocols are often employed. luxembourg-bio.comresearchgate.net

D-Configuration: The incorporation of a D-amino acid can influence the conformation of the growing peptide chain on the resin. While peptide bonds are typically in the trans-configuration to minimize steric hindrance, the presence of a D-amino acid can alter local secondary structures. reddit.com This can either alleviate or exacerbate aggregation, a phenomenon where peptide chains interact with each other, blocking reactive sites. The effect is highly sequence-dependent. If aggregation occurs, it can severely hinder coupling efficiency, not just for the D-amino acid itself but also for subsequent residues. nih.gov In such cases, using stronger activating agents or aggregation-disrupting solvents may be necessary. rsc.org

Nα-Fmoc Deprotection Strategies and Reagents

Complete removal of the Nα-Fmoc protecting group at every cycle is essential for preventing the formation of deletion peptides. iris-biotech.de The efficiency of this base-labile deprotection can be influenced by the structure of the N-terminal amino acid.

The Fmoc group is removed via a base-catalyzed β-elimination mechanism. peptide.com A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene (B118485) ring, leading to the collapse of the carbamate (B1207046) and the release of dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine. altabioscience.com The secondary amine also acts as a scavenger, trapping the electrophilic DBF byproduct to prevent it from reacting with the newly liberated amine. peptide.com

The standard reagent for this step is a 20% solution of piperidine in DMF. altabioscience.com However, for sterically hindered residues or sequences prone to aggregation, the accessibility of the Fmoc group to the base can be reduced, potentially leading to incomplete deprotection.

Alternative deprotection reagents and strategies include:

4-Methylpiperidine: Behaves similarly to piperidine in terms of kinetics but can offer advantages in automated synthesizers due to its physical properties. researchgate.net

Piperazine: A less toxic alternative to piperidine that can be used effectively. acs.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal. nih.govpeptide.com It is often used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger like piperidine, as DBU itself cannot trap the DBF byproduct. peptide.comrsc.org This combination can be highly effective for difficult deprotections but must be used with caution, as prolonged exposure to strong bases can increase the risk of side reactions like aspartimide formation. nih.gov

Generally, sterically hindered amino acids can exhibit slower deprotection kinetics. For example, studies have shown that the deprotection of Fmoc-Arginine(Pbf)-OH can be slower than that of Fmoc-Leucine-OH under identical conditions. researchgate.net The bulky n-propyl group on the side chain of this compound may similarly slow the rate of deprotection compared to less hindered residues like Alanine or Glycine. However, this effect is typically manageable with standard protocols (e.g., 2 x 10 min or a single 20 min treatment with 20% piperidine/DMF).

The use of stronger bases like DBU can dramatically reduce deprotection times to under a minute for most residues. rsc.org This can be particularly advantageous for hindered residues like this compound, ensuring complete and rapid Fmoc removal.

| Fmoc-Amino Acid | Steric Hindrance | Reagent: 20% Piperidine in DMF | Reagent: 2% DBU / 2% Piperidine in DMF |

|---|---|---|---|

| Fmoc-Gly-OH | Low | ~ 3-5 minutes | < 1 minute |

| Fmoc-Leu-OH | Moderate | ~ 5-7 minutes | < 1 minute |

| Fmoc-Arg(Pbf)-OH | High | ~ 10-15 minutes | ~ 1-2 minutes |

| This compound (Predicted) | Moderate-High | ~ 7-12 minutes | < 2 minutes |

Challenges and Mitigation Strategies in SPPS Incorporating this compound

The integration of non-standard amino acid derivatives like this compound into Solid-Phase Peptide Synthesis (SPPS) introduces specific challenges that can impact the efficiency of peptide assembly and the purity of the final product. The unique stereochemistry of the D-amino acid and the nature of the n-propyl ether side-chain protecting group necessitate careful consideration of potential side reactions and the implementation of appropriate mitigation strategies. This section will delve into the primary challenges encountered during the incorporation of this compound in SPPS, namely the minimization of serine side-chain related side reactions, prevention of racemization, addressing peptide chain aggregation, and the optimization of solid supports and linkers.

Minimization of Side Reactions Related to Serine Side Chain (e.g., β-Elimination)

A significant challenge associated with the incorporation of serine derivatives in Fmoc-based SPPS is the potential for β-elimination of the side-chain protecting group under the basic conditions required for Fmoc deprotection. This side reaction leads to the formation of a dehydroalanine (B155165) (Dha) residue, which can subsequently undergo addition reactions with nucleophiles present in the reaction mixture, such as piperidine, leading to undesired peptide modifications.

The n-propyl ether protecting group in this compound offers a notable advantage in minimizing β-elimination compared to other protecting groups, such as esters or phosphates. Ether linkages are generally more stable to the basic conditions used for Fmoc removal. However, the potential for this side reaction, although reduced, should not be entirely disregarded, especially during prolonged or repeated exposure to basic conditions.

Mitigation Strategies:

To further minimize the risk of β-elimination when incorporating this compound, the following strategies can be employed:

Modification of Deprotection Conditions: Utilizing a less basic deprotection cocktail can be effective. For instance, replacing a portion of the piperidine with a weaker base or adding a scavenger can help to reduce the basicity of the medium. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in carefully controlled concentrations in the deprotection reagent has also been shown to be effective in some cases.

Reduced Deprotection Times: Minimizing the exposure of the peptide-resin to the basic deprotection solution by using shorter deprotection times can also help in reducing the extent of β-elimination.

Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution has been reported to suppress certain side reactions, although its effect on β-elimination of ether-protected serine needs to be evaluated on a case-by-case basis.

| Side Reaction | Mitigation Strategy | Rationale |

| β-Elimination | Use of weaker bases for Fmoc deprotection | Reduces the basicity of the reaction medium, thereby decreasing the rate of the elimination reaction. |

| Shorter deprotection times | Minimizes the contact time of the peptide with the basic reagent. | |

| Addition of HOBt to deprotection solution | May help to suppress various side reactions, potentially including β-elimination. |

Prevention of Racemization During Coupling and Deprotection

Racemization, the conversion of a chiral amino acid to its enantiomer, is a critical concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. While D-amino acids are already in their "racemized" form relative to the common L-amino acids, the prevention of epimerization (the change in configuration at the α-carbon) of the D-serine residue during coupling is crucial to maintain the stereochemical integrity of the peptide.

The activation of the carboxylic acid of the incoming this compound is the step most prone to racemization. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization, and its rate is influenced by factors such as the coupling reagents, the base used, and the reaction temperature.

Mitigation Strategies:

Several strategies are available to minimize the risk of racemization during the incorporation of this compound:

Choice of Coupling Reagents: The use of urethane-protected amino acids like Fmoc derivatives generally suppresses racemization. However, the choice of coupling reagent is still critical. Onium salt-based reagents such as HBTU, HATU, and HCTU, when used with an additive like HOBt or 6-Cl-HOBt, are known to suppress racemization effectively. Carbodiimide reagents like DIC can also be used, but the addition of a racemization-suppressing additive is essential.

Control of Base: The type and amount of base used during the coupling reaction can significantly impact the extent of racemization. Hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used. It is crucial to use the minimum amount of base necessary to facilitate the reaction.

Pre-activation Time: Minimizing the time the amino acid is in its activated state before coupling can reduce the opportunity for racemization.

Reaction Temperature: Performing the coupling reaction at lower temperatures can also help to minimize racemization.

| Factor | Mitigation Strategy | Rationale |

| Coupling Reagent | Use of onium salt reagents (HBTU, HATU) with additives (HOBt, HOAt) | These reagents promote rapid coupling while minimizing the formation of the racemization-prone oxazolone intermediate. |

| Base | Use of hindered bases (e.g., DIPEA) in minimal amounts | Reduces the propensity for base-catalyzed racemization. |

| Pre-activation | Short pre-activation times | Decreases the lifetime of the activated amino acid, thus lowering the risk of epimerization. |

| Temperature | Lower coupling temperatures | Slows down the rate of racemization. |

Addressing Aggregation Phenomena in Peptide Chain Elongation

Mitigation Strategies:

Several approaches can be taken to address peptide aggregation during the synthesis of peptides containing this compound:

Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction solvent can disrupt the hydrogen bonding networks that lead to aggregation.

"Difficult Sequence" Protocols: Employing specialized protocols for "difficult sequences" can be beneficial. These may include elevated coupling temperatures (with caution regarding racemization), the use of stronger coupling reagents, or extended reaction times.

Solvent Choice: The use of solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) to the primary solvent (DMF) can help to solvate the growing peptide chain more effectively and reduce aggregation.

Backbone Protection: The introduction of a backbone-protecting group, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of an amino acid preceding the difficult sequence can disrupt interchain hydrogen bonding.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at strategic positions in the peptide sequence can effectively break up secondary structures and prevent aggregation.

| Strategy | Method | Mechanism of Action |

| Chaotropic Agents | Addition of LiCl or KSCN | Disrupts hydrogen bonds and secondary structures. |

| Solvent Modification | Use of NMP or DMSO/DMF mixtures | Improves solvation of the peptide chain. |

| Backbone Protection | Incorporation of Hmb-protected amino acids | Sterically hinders interchain hydrogen bonding. |

| Secondary Structure Disruption | Use of pseudoproline dipeptides | Induces a "kink" in the peptide backbone, preventing β-sheet formation. |

Optimization of Resin Linkers and Solid Supports for D-Ser(nPr) Peptides

The choice of the solid support and the linker that attaches the peptide to the resin is a critical parameter in SPPS. For peptides containing D-amino acids and potentially hydrophobic residues like D-Ser(nPr), the properties of the resin can significantly influence the outcome of the synthesis.

Resin Selection:

Polystyrene (PS) Resins: Standard polystyrene resins are widely used but are hydrophobic. For peptides with a high content of hydrophobic residues, including D-Ser(nPr), this can sometimes exacerbate aggregation.

Polyethylene Glycol (PEG) Grafted Resins: PEG-grafted resins (e.g., TentaGel) offer a more hydrophilic environment, which can improve the solvation of the growing peptide chain and reduce aggregation. These are often a good choice for the synthesis of difficult sequences.

Linker Selection:

The choice of linker determines the C-terminal functionality of the cleaved peptide (acid or amide) and the conditions required for cleavage.

Wang and Rink Amide Resins: These are standard linkers for the synthesis of peptide acids and amides, respectively. They are cleaved under strongly acidic conditions (e.g., high concentrations of TFA).

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile and allows for the cleavage of the peptide under very mild acidic conditions. This can be advantageous for sensitive peptides and helps to prevent acid-catalyzed side reactions. The steric bulk of the trityl linker can also help to reduce diketopiperazine formation, a common side reaction at the dipeptide stage.

Optimization Considerations:

Loading Capacity: The loading capacity of the resin should be chosen carefully. A lower loading can sometimes be beneficial for long or difficult sequences as it increases the distance between peptide chains, thereby reducing the potential for intermolecular aggregation.

Swelling Properties: The ability of the resin to swell in the reaction solvents is crucial for the accessibility of the reagents to the growing peptide chain. Resins with good swelling properties in the chosen solvents should be selected.

| Resin/Linker Type | Key Feature | Application for D-Ser(nPr) Peptides |

| Polystyrene (PS) | Hydrophobic | Standard choice, but may promote aggregation in hydrophobic sequences. |

| PEG-grafted (e.g., TentaGel) | Hydrophilic | Can improve solvation and reduce aggregation, beneficial for difficult sequences. |

| 2-Chlorotrityl Chloride (2-CTC) | Highly acid-labile | Allows for mild cleavage conditions, protecting sensitive residues, and can reduce side reactions. |

Role of Fmoc D Ser Npr Oh in Peptide Design and Functional Modulation

Conformational Impact of D-Amino Acid Residues in Peptide Secondary Structures

The incorporation of D-amino acids into a peptide sequence, which is ribosomally constructed from L-amino acids, fundamentally alters its conformational landscape. psu.edu This strategic substitution can disrupt or, conversely, stabilize specific secondary structures, a property that is pivotal in peptide design. rsc.org

Induction of Turns: D-amino acids, particularly non-β-branched ones like D-serine, are known to promote the formation of β-turns and β-hairpins. rsc.orgnih.gov The altered stereochemistry at the α-carbon forces the peptide backbone into a turn conformation. For instance, the introduction of a single D-proline residue was shown to be crucial for nucleating a β-hairpin structure in a 23-residue polypeptide, a conformation not observed in its all-L-amino acid counterpart. nih.gov The steric hindrance introduced by the n-propyl ether in Fmoc-D-Ser(nPr)-OH can further favor the formation of β-turns. vulcanchem.com

Disruption of Helices: Conversely, introducing a D-amino acid into an α-helical sequence is generally destabilizing. rsc.org It can cause a localized change in the structure and flexibility, often creating a kink in the helix. mdpi.comfrontiersin.org This helix-breaking property can be harnessed to control the folding of a peptide and to probe the structure-activity relationships of helical domains. plos.org

Modulation of Sheet Structures: The effect on β-sheets is more context-dependent. While in some cases D-amino acid incorporation can disrupt β-sheet formation by altering intermolecular interactions, in other instances, it has been shown to expand the length of β-sheet motifs. nih.govpreprints.org

The ability to dictate the secondary structure of a peptide is fundamental to its biological activity. By strategically placing a D-amino acid residue, such as that derived from this compound, researchers can fine-tune the peptide's three-dimensional shape to enhance its interaction with a biological target.

Influence of the n-Propyl Side Chain on Peptide Lipophilicity and Receptor Interactions

The n-propyl ether modification on the serine side chain of this compound significantly impacts the physicochemical properties of the resulting peptide, primarily by increasing its lipophilicity. vulcanchem.com This alteration has profound consequences for how the peptide interacts with its biological environment and target receptors.

An increase in lipophilicity can enhance a peptide's ability to cross cellular membranes, a common hurdle in the development of peptide-based drugs. ptfarm.pltandfonline.com Furthermore, the hydrophobic nature of the n-propyl group can lead to more favorable interactions with hydrophobic pockets within a receptor's binding site. ptfarm.pl This can translate to increased binding affinity and potency. ptfarm.pl

Design of Peptidomimetics and Constrained Peptide Architectures Incorporating this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. uminho.ptdiva-portal.org this compound is a key building block in the synthesis of such molecules, particularly in the creation of constrained peptide architectures. scispace.commdpi.com

Constraining a peptide's conformation can pre-organize it into the bioactive shape for receptor binding, reducing the entropic penalty upon binding and thus increasing affinity. upc.eduresearchgate.net This can be achieved through various strategies, including:

Cyclization: Introducing covalent cross-links between amino acid side chains to create cyclic peptides. mdpi.comresearchgate.net The defined turn-inducing properties of D-amino acids can facilitate the desired ring structure.

The use of unnatural amino acids like this compound in these designs allows for the creation of highly diverse and potent peptide libraries. scispace.com These constrained peptides often exhibit superior selectivity and stability compared to their linear, all-L-amino acid counterparts. nih.gov

Stereochemical Implications of D-Serine in Peptide-Based Research Probes

The stereochemistry of an amino acid is a critical determinant of its biological activity. acs.orgnih.gov The incorporation of D-serine, via this compound, into peptide-based research probes offers several advantages:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. rsc.orgmdpi.comwikipedia.org This increased stability is highly desirable for research probes used in biological systems, as it prolongs their functional lifetime. frontiersin.org

Altered Receptor Recognition: The mirror-image side-chain orientation of a D-amino acid can lead to altered interactions with a target receptor. mdpi.comfrontiersin.org This can be exploited to develop highly specific probes that may bind to a receptor in a different manner than the endogenous L-peptide, potentially revealing novel binding sites or allosteric regulatory mechanisms.

Chiral Discrimination: The use of D-amino acids allows for the creation of chiral probes to investigate stereospecific biological processes. acs.org For instance, research has shown that the binding of protein complexes can be sensitive to the chirality of the peptide ligand, with the degree of sensitivity correlating with the level of disorder in the complex. nih.gov

In essence, the D-stereocenter of the serine in this compound provides a powerful handle for chemists to manipulate the biological properties of peptides, leading to the development of more robust and insightful research tools.

Applications of Peptides Containing D Ser Npr Residues in Chemical Biology

Development of Enzyme Substrates and Inhibitors with D-Ser(nPr) Incorporation

The unique structural features of D-Ser(nPr) make it a valuable component in the design of specialized enzyme substrates and inhibitors. The resistance of D-amino acids to degradation by common proteases allows for the creation of long-lasting substrates for studying enzyme kinetics in complex biological media. frontiersin.org

In the context of enzyme inhibitors, the incorporation of D-Ser(nPr) can lead to potent and selective molecules. For instance, modifying a known peptide substrate by replacing a key L-amino acid with D-Ser(nPr) can convert it into an inhibitor. This is because the D-enantiomer can bind to the active site but cannot be properly oriented for catalysis, effectively blocking the enzyme. The n-propyl group can further enhance binding affinity through hydrophobic interactions within the enzyme's active site.

A key strategy in developing such inhibitors is the concept of "substrate-trapping" mutants, where an enzyme is modified to bind its substrate without processing it. nih.gov Similarly, peptides containing D-Ser(nPr) can act as "pseudo-substrates" that trap the wild-type enzyme. Research has shown that even minor modifications, like the mutation of a single amino acid in an enzyme's active site, can drastically reduce its catalytic activity, highlighting the potential for D-Ser(nPr)-containing peptides to act as effective inhibitors. nih.govuzh.ch

| Enzyme Target Class | Rationale for D-Ser(nPr) Incorporation | Potential Outcome |

| Proteases | Increased stability against proteolysis, altered binding conformation. | Competitive or non-competitive inhibition. researchgate.net |

| Kinases | Mimicry of phospho-serine with altered steric and electronic properties. | Modulation of kinase activity. |

| Phosphatases | Stable analog of a phosphorylated substrate. | Inhibition of phosphatase activity. nih.govnih.gov |

| Natriuretic Peptide Receptors (NPR) | Enhanced stability and altered receptor affinity. | Modulation of cGMP signaling pathways. nih.govnih.govnih.govbioone.orgfrontiersin.orgnih.govphysiology.orgmdpi.comoup.com |

This table provides a conceptual framework for the application of D-Ser(nPr) in enzyme inhibitor design.

Creation of Ligands for Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. frontiersin.orgulisboa.ptbiorxiv.org Peptides that can modulate PPIs are therefore of great interest as both research tools and potential therapeutics. frontiersin.orgulisboa.pt The incorporation of D-Ser(nPr) into peptide ligands offers several advantages in this area.

The increased proteolytic stability conferred by the D-amino acid is a significant benefit for in vivo studies. frontiersin.org The n-propyl group can be strategically positioned to enhance binding affinity and specificity for the target protein surface. By replacing a key residue in a natural peptide ligand with D-Ser(nPr), researchers can create potent antagonists that disrupt specific PPIs. The larger size and flexible backbone of peptides containing such modified amino acids allow them to effectively engage with the often broad and shallow interfaces of PPIs. ulisboa.pt

For example, in the study of receptor-ligand interactions, D-Ser(nPr)-containing peptides can be used to probe the binding pocket and identify key residues involved in the interaction. The altered conformation and hydrophobicity introduced by D-Ser(nPr) can help to map the structural requirements for binding and activation.

| PPI Target | D-Ser(nPr) Peptide Design Strategy | Desired Effect |

| Receptor-Ligand | Mimic the natural ligand but with enhanced stability and altered binding. | Antagonism or agonism of the receptor. |

| Enzyme-Substrate | Stable analog of the substrate that binds but is not processed. | Inhibition of the enzyme and stabilization of the complex for structural studies. nih.govuzh.ch |

| Signal Transduction Complexes | Disrupt the formation of a protein complex. | Modulation of a signaling pathway. |

This table illustrates strategies for designing D-Ser(nPr)-containing peptides to study protein-protein interactions.

Utilization in Scaffold Design for Advanced Chemical Probes

Chemical probes are essential tools for studying protein function in a cellular context. emory.eduacs.org The design of selective and effective probes often relies on a scaffold that mimics a natural binding motif. emory.edunih.gov D-Ser(nPr) can be a valuable building block in the creation of such scaffolds.

The incorporation of D-Ser(nPr) can introduce conformational constraints and specific hydrophobic interactions that lead to higher affinity and selectivity for the target protein. For instance, a chemical probe designed to target a specific protein domain could incorporate D-Ser(nPr) to mimic a key interaction while also providing a site for the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag. emory.eduacs.org

The development of "scaffold hopping," a strategy to find isofunctional structures with distinct cores, can benefit from the inclusion of unnatural amino acids like D-Ser(nPr). nsf.gov This allows for the exploration of a wider chemical space and the potential discovery of probes with novel properties.

| Probe Type | Role of D-Ser(nPr) in the Scaffold | Example Application |

| Affinity-Based Probe | Enhance binding affinity and selectivity. | Pull-down assays to identify protein binding partners. |

| Activity-Based Probe | Covalently label the active site of an enzyme. | Profile enzyme activity in complex biological samples. |

| Fluorescent Probe | Provide a stable scaffold for a fluorophore with specific protein targeting. | Visualize protein localization and dynamics in living cells. acs.org |

This table outlines the use of D-Ser(nPr) in the design of various types of chemical probes.

Contribution to Peptide Catalysis and Organocatalytic Systems

Peptide-based catalysts are an emerging area of organocatalysis, aiming to mimic the efficiency and selectivity of natural enzymes with much smaller and more robust molecules. ethz.chyork.ac.uk The incorporation of unnatural amino acids like D-Ser(nPr) can significantly enhance the catalytic properties of these short peptides.

The D-configuration of the serine residue can create a unique chiral environment within the catalytic pocket, leading to high stereoselectivity in the catalyzed reaction. ethz.ch The n-propyl group can contribute to the formation of a well-defined active site by participating in hydrophobic interactions and influencing the peptide's secondary structure. This can lead to catalysts with improved activity and stability. ethz.ch

Researchers have successfully used tripeptides as effective catalysts for various C-C bond-forming reactions. ethz.chethz.ch The modular nature of peptides allows for the rapid screening of libraries to identify the optimal sequence for a particular transformation. u-tokyo.ac.jp The inclusion of D-Ser(nPr) in such libraries would further expand the accessible catalytic landscape.

| Catalytic Reaction | Function of D-Ser(nPr) | Potential Advantage |

| Aldol (B89426) Reaction | Create a specific chiral environment. | High enantioselectivity. |

| Michael Addition | Influence the transition state geometry. | Increased reaction rate and stereocontrol. ethz.ch |

| Acylation | Provide a stable and reusable catalytic scaffold. | Robust and efficient catalysis. u-tokyo.ac.jp |

This table highlights the potential contributions of D-Ser(nPr) to the field of peptide catalysis.

Analytical and Characterization Methodologies for Peptides Incorporating Fmoc D Ser Npr Oh

Chromatographic Separation Techniques for Synthetic Peptides (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the purification and purity assessment of synthetic peptides. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods in this context. nih.govlcms.cz

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing and purifying synthetic peptides. hplc.eu The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eunih.gov The hydrophobic nature of the Fmoc group and the n-propyl ether on the D-Ser(nPr) residue significantly influences the retention time of the peptide.

Key considerations for HPLC analysis of Fmoc-D-Ser(nPr)-OH containing peptides include:

Column Choice: Wide-pore C18 columns are generally preferred for peptide separations. hplc.eu

Mobile Phase Gradient: A carefully optimized gradient of the organic solvent is crucial for resolving the target peptide from closely related impurities, such as deletion sequences or peptides with protecting group side-products. nih.gov

Detection: The Fmoc group provides a strong chromophore, allowing for sensitive UV detection, typically at 214 nm (peptide backbone) and 265 nm or 301 nm (Fmoc group).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a wealth of information in a single analysis. nih.govmac-mod.com It is invaluable for confirming the molecular weight of the synthesized peptide and identifying impurities. lcms.cz For peptides containing this compound, LC-MS can confirm the successful incorporation of the modified amino acid by matching the observed mass to the calculated mass. The high resolution of modern mass spectrometers allows for the detection of even minor impurities that may co-elute with the main peptide peak in the HPLC chromatogram. lcms.cz

Table 1: Representative HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | C18 wide pore, 4.6 x 250 mm hplc.eu |

| Mobile Phase A | 0.1% TFA in water hplc.eunih.gov |

| Mobile Phase B | 0.1% TFA in acetonitrile nih.gov |

| Flow Rate | ~1 mL/min for analytical columns nih.gov |

| Detection | UV at 214 nm and 280 nm |

| Gradient | Optimized linear gradient (e.g., 5-95% B over 30 min) |

Spectroscopic Characterization of D-Ser(nPr)-Containing Peptides (e.g., NMR, CD)

Spectroscopic techniques provide critical insights into the structure and conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed structural elucidation of peptides in solution. For peptides containing this compound, ¹H NMR can confirm the presence of the n-propyl group through characteristic signals in the aliphatic region (typically δ 1.0–1.5 ppm for the methylene (B1212753) protons). The aromatic protons of the Fmoc group are also readily identifiable in the ¹H NMR spectrum (δ 7.2–7.8 ppm). Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to assign all proton resonances and confirm the amino acid sequence, while NOESY can provide information about the peptide's three-dimensional structure and the spatial proximity of different residues.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the secondary structure of peptides. The incorporation of a D-amino acid can have a significant impact on the peptide's conformation. Peptides containing D-amino acids often exhibit mirror-image CD spectra compared to their all-L-amino acid counterparts. plos.orgresearchgate.net For instance, if an L-peptide adopts a right-handed α-helix, the corresponding D-peptide may form a left-handed α-helix, resulting in an inverted CD spectrum. nih.gov The presence of the D-Ser(nPr) residue can induce specific turns or local conformations that can be characterized by their unique CD signatures. core.ac.uk Comparing the CD spectrum of the D-Ser(nPr)-containing peptide to that of its L-Ser(nPr) diastereomer can provide valuable information about the conformational influence of the D-amino acid. nih.gov

Table 2: Expected Spectroscopic Signatures for this compound

| Technique | Expected Observation |

| ¹H NMR | Distinct fluorene (B118485) aromatic protons (δ 7.2–7.8 ppm) and n-propyl methylene signals (δ 1.0–1.5 ppm). |

| IR | N-H stretch at ~3300 cm⁻¹, carbonyl stretches at 1700–1750 cm⁻¹. |

| CD | Potential for mirror-image spectra compared to L-amino acid containing peptides, indicative of altered secondary structure. plos.orgresearchgate.net |

Mass Spectrometry for Sequence Verification and Purity Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing accurate molecular weight determination and sequence information. nih.gov

Molecular Weight Confirmation: The initial MS analysis confirms the successful synthesis of the target peptide by matching the experimentally determined molecular weight with the calculated theoretical mass. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to distinguish the target peptide from impurities with very similar masses. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Sequencing: To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. epfl.chbiorxiv.org In this technique, the parent peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, typically a series of b- and y-ions, allows for the deduction of the amino acid sequence. harvard.edu The presence of the D-Ser(nPr) residue will be reflected in a mass difference corresponding to this modified amino acid in the fragment ion series. Specialized fragmentation techniques like Electron Transfer Dissociation (ETD) can be particularly useful for analyzing peptides with labile modifications, as they tend to preserve such modifications on the fragment ions. nih.gov The identification of unusual amino acids like D-Ser(nPr) in a peptide sequence is a key application of MS/MS. nih.govnih.gov

Stereochemical Analysis of Peptide Products

Ensuring the stereochemical integrity of the chiral centers in a synthetic peptide is crucial, as the biological activity of peptides is often highly dependent on their stereochemistry. The synthesis of peptides containing D-amino acids or other non-standard chiral residues requires careful control to prevent racemization. researchgate.net

Chiral Chromatography: One of the most direct methods for assessing the stereochemical purity of a peptide is through chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers or diastereomers. For a peptide containing D-Ser(nPr), a chiral HPLC method could be developed to separate it from its diastereomer containing L-Ser(nPr). However, developing such methods can be challenging.

An alternative and more common approach involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). researchgate.net The resulting diastereomeric amino acid derivatives can then be separated and quantified using standard reversed-phase HPLC. This method allows for the determination of the enantiomeric ratio of each amino acid in the peptide, confirming the presence of D-serine and the absence of significant racemization at other chiral centers.

LC-MS based methods are also increasingly used to determine the stereochemistry of peptides, sometimes by comparing the retention times and fragmentation patterns of the synthetic peptide with those of a known standard. nih.govacs.org Capillary electrophoresis coupled to mass spectrometry (CE-MS) has also emerged as a powerful technique for the analysis of peptide diastereomers. nih.gov

Future Research Directions and Emerging Avenues for Fmoc D Ser Npr Oh

The unique structural characteristics of Fmoc-D-Ser(nPr)-OH, conferred by its D-configuration and the n-propyl ether side chain, position it as a valuable building block for exploring new frontiers in peptide science. Future research is poised to leverage these features to develop novel peptide structures, sophisticated molecular tools, and more efficient, sustainable synthetic methodologies.

Q & A

Q. Methodological Answer :

- Use tert-butyl-dimethylsilyl (TBDMS) or trityl (Trt) protecting groups for hydroxyl side chains to minimize side reactions during coupling .

- Activate the carboxyl group with coupling reagents like DCC or HOBt in anhydrous DMF under nitrogen to enhance reaction efficiency .

- Purify intermediates via silica gel chromatography using gradients of hexane:ethyl acetate (e.g., 10:1 to 2:1) to isolate high-purity products. Confirm purity using TLC (Rf ~0.40–0.45) and characterize via H/C NMR and HRMS .

What are the solubility characteristics and recommended storage conditions for this compound and its glycosylated analogs?

Q. Methodological Answer :

- This compound derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. For glycosylated analogs like Fmoc-D-Ser(Ac4-L-Manα)-OH, pre-dissolve in DMF for SPPS applications .

- Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group or sugar moieties. Avoid repeated freeze-thaw cycles to maintain stability .

How does the D-configuration of serine influence reaction kinetics and epimerization risks during solid-phase peptide synthesis (SPPS)?

Q. Methodological Answer :

- The D-configuration reduces reaction rates compared to L-isomers. For example, Fmoc-D-Ser(Trt)-OH exhibits a relative reaction rate of 0.69 vs. 1.0 for the L-form in glycosylation reactions .

- To mitigate epimerization, use low-temperature coupling (0–4°C) and minimize exposure to basic conditions (e.g., piperidine during Fmoc deprotection). Monitor epimerization via HPLC with chiral columns .

What analytical methods are most effective for monitoring on-resin depsipeptide bond formation involving this compound?

Q. Methodological Answer :

- Employ HPLC with UV detection (220–280 nm) to track resin-bound intermediates. Compare retention times of linear vs. branched depsipeptides (e.g., S11e vs. S11f) to quantify conversion rates .

- Use MALDI-TOF MS for mass verification of cleaved peptides to confirm successful incorporation of D-Ser derivatives .

How can diketopiperazine (DKP) formation be prevented when using this compound in cyclic peptide synthesis?

Q. Methodological Answer :

- Avoid prolonged exposure to acidic or basic conditions during resin cleavage. Use Wang resin instead of 2-CTC resin for better compatibility with D-Ser(Trt) derivatives .

- Introduce steric hindrance by incorporating bulky residues (e.g., N-methylated amino acids) adjacent to D-Ser to limit conformational flexibility and DKP formation .

What strategies enhance the stability of glycosylated Fmoc-D-Ser derivatives during SPPS?

Q. Methodological Answer :

- Use acetylated sugar moieties (e.g., Ac4-L-Manα) to protect hydroxyl groups from β-elimination. Perform glycosylation post-SPPS via chemoselective ligation to avoid on-resin degradation .

- Optimize coupling times (≤1 hour) and use excess activated amino acids (3–5 equivalents) to ensure complete reaction before side-chain deprotection .

How does the choice of protecting groups (Trt vs. TBDMS) impact the synthesis of this compound analogs?

Q. Methodological Answer :

- Trt groups offer superior acid stability but require harsh cleavage conditions (e.g., TFA), risking side reactions. Use for short peptides with acid-resistant backbones .

- TBDMS groups are more labile under mild acidic conditions (e.g., HF·pyridine), ideal for sensitive glycopeptides. However, they may reduce coupling efficiency due to steric effects .

What role does steric hindrance play in the reactivity of this compound during automated peptide synthesis?

Q. Methodological Answer :

- The nPr (neopentyl) group introduces steric hindrance, slowing coupling kinetics. Compensate by using double coupling protocols (2×20 min) with 5 equivalents of activated amino acid .

- Monitor real-time coupling efficiency via conductivity sensors in synthesizers to detect incomplete reactions and trigger repeat couplings .

How can researchers validate the enantiomeric purity of this compound after synthesis?

Q. Methodological Answer :

- Analyze the compound via chiral HPLC using a Crownpak CR-I column (Daicel) with a mobile phase of HClO4 (pH 1.5)/MeOH (90:10). Compare retention times with L-Ser standards .

- Confirm absolute configuration using X-ray crystallography or Marfey’s reagent derivatization followed by LC-MS .

What advanced computational tools predict the conformational impact of D-Ser(nPr) incorporation in peptide design?

Q. Methodological Answer :

- Use molecular dynamics (MD) simulations (e.g., GROMACS) with AMBER force fields to model how D-Ser(nPr) affects peptide folding and stability .

- Predict solvent-accessible surface area (SASA) and hydrogen-bonding networks using Schrödinger’s Maestro to optimize side-chain interactions in helical or β-sheet structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.